molecular formula C10H14FNO2 B1329041 5-Fluoro-2-(3-methoxypropoxy)aniline CAS No. 946729-34-6

5-Fluoro-2-(3-methoxypropoxy)aniline

Cat. No.: B1329041
CAS No.: 946729-34-6
M. Wt: 199.22 g/mol
InChI Key: UHVHSAWCZQZXDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2-(3-methoxypropoxy)aniline is a chemical compound with the molecular formula C10H14FNO2 and a molecular weight of 199.22 g/mol. It belongs to the class of amphetamines and is known for its unique structure, which includes a fluorine atom and a methoxypropoxy group attached to an aniline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(3-methoxypropoxy)aniline typically involves the following steps:

    Nitration: The starting material, 2-fluoroaniline, undergoes nitration to introduce a nitro group at the desired position on the aromatic ring.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Alkylation: The resulting amine is alkylated with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(3-methoxypropoxy)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

5-Fluoro-2-(3-methoxypropoxy)aniline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(3-methoxypropoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-methoxyaniline: Similar structure but lacks the propoxy group.

    2-(3-Methoxypropoxy)aniline: Similar structure but lacks the fluorine atom.

    5-Fluoro-2-(3-ethoxypropoxy)aniline: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

5-Fluoro-2-(3-methoxypropoxy)aniline is unique due to the presence of both the fluorine atom and the methoxypropoxy group, which confer specific chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-fluoro-2-(3-methoxypropoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO2/c1-13-5-2-6-14-10-4-3-8(11)7-9(10)12/h3-4,7H,2,5-6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHVHSAWCZQZXDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCOC1=C(C=C(C=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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